

Technical Support Center: Improving the Reproducibility of Colistin Synergy Testing

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Compound of Interest

Compound Name: Colistin (sulfate)

Cat. No.: B10787229

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of colistin synergy testing results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for colistin synergy testing?

A1: The most frequently used methods for in vitro colistin synergy testing are the checkerboard assay and the time-kill assay.^{[1][2][3][4][5]} The checkerboard assay is a microdilution method that assesses the minimum inhibitory concentration (MIC) of colistin in combination with another antimicrobial agent.^{[3][6]} The time-kill assay measures the rate of bacterial killing over time when exposed to colistin and a second agent, both alone and in combination.^{[4][6][7]} Other methods include E-test-based techniques and two-dimensional gradient tests.^{[2][8]}

Q2: How is synergy defined and interpreted in these assays?

A2: In the checkerboard assay, synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated by summing the Fractional Inhibitory Concentration (FIC) of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.^[6] A common interpretation is as follows:

- Synergy: $FICI \leq 0.5$

- Additive/Partial Synergy: $0.5 < \text{FICI} \leq 1.0$
- Indifference: $1.0 < \text{FICI} \leq 4.0$
- Antagonism: $\text{FICI} > 4.0$ [\[6\]](#)[\[9\]](#)[\[10\]](#)

In time-kill assays, synergy is typically defined as a ≥ 2 -log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point, usually 24 hours.[\[6\]](#)

Q3: Why are my colistin synergy testing results not reproducible?

A3: Lack of reproducibility in colistin synergy testing is a known challenge and can stem from several factors.[\[8\]](#)[\[11\]](#) These include variations in experimental protocols between laboratories, such as differences in inoculum preparation, growth media, incubation time, and the specific endpoints measured.[\[1\]](#) The methods themselves can be labor-intensive and prone to error.[\[5\]](#) [\[11\]](#) Furthermore, the interpretation of results, especially for the checkerboard assay, can be subjective.[\[11\]](#) For some techniques like the E-test, poor diffusion of colistin in agar can also lead to unreliable results.[\[12\]](#)

Troubleshooting Guides

Checkerboard Assay Troubleshooting

Issue	Potential Cause(s)	Recommended Solution(s)
High variability in MIC values for colistin alone.	Inconsistent inoculum density.	Ensure a standardized inoculum is prepared, typically to a 0.5 McFarland standard, resulting in a final concentration of approximately 5×10^5 CFU/mL in each well. [6] [13]
Use of inappropriate broth.	Use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing. [6] [13]	
Inconsistent FICI values across replicates.	Pipetting errors during serial dilutions.	Use calibrated pipettes and consider using automated liquid handlers for improved precision. [5]
Subjective visual reading of growth.	Use a spectrophotometer to measure optical density for a more objective determination of growth inhibition. [6]	
No clear synergistic effect observed where one is expected.	Incorrect concentration range tested.	Ensure the concentration ranges for both drugs extend from well below to well above their individual MICs. [9] [10]
Bacterial strain characteristics.	Synergy can be strain-dependent; what works for one isolate may not for another. [14]	

Time-Kill Assay Troubleshooting

Issue	Potential Cause(s)	Recommended Solution(s)
High variability in CFU counts at time zero.	Inaccurate initial inoculum concentration.	Verify the starting inoculum concentration by plating a sample immediately after inoculation. The target is typically around 5×10^5 CFU/mL.[6]
Rapid regrowth of bacteria after initial killing.	Sub-optimal drug concentrations.	The concentrations used should be informed by MIC values (e.g., $0.5 \times \text{MIC}$) obtained from methods like the checkerboard assay.[6]
Drug degradation over the 24-hour period.	Ensure proper storage of drug stock solutions and consider the stability of the compounds in the chosen medium at 37°C .	
No significant difference between the combination and single agents.	Insufficient statistical power.	Perform experiments in replicate to ensure the observed differences are statistically significant.[7]
The chosen time points are not optimal for observing synergy.	Include multiple time points for sampling (e.g., 0, 2, 4, 8, and 24 hours) to capture the dynamics of the interaction.[6]	

Quantitative Data Summary

The following table summarizes results from a study investigating the synergy of MAC13772 and colistin against various Gram-negative pathogens using the checkerboard assay.[6]

Bacterial Strain	MAC13772 FIC	Colistin FIC	FICI	Interpretation
E. coli (MCR-1-expressing)	0.125	0.25	0.375	Synergy
E. coli (Wild-type)	0.5	1	1.5	Indifference
K. pneumoniae (MCR-1-expressing)	0.063	0.5	0.563	Additive
E. cloacae	0.25	0.5	0.75	Additive
S. typhimurium	0.125	0.25	0.375	Synergy

Experimental Protocols

Checkerboard Assay Protocol

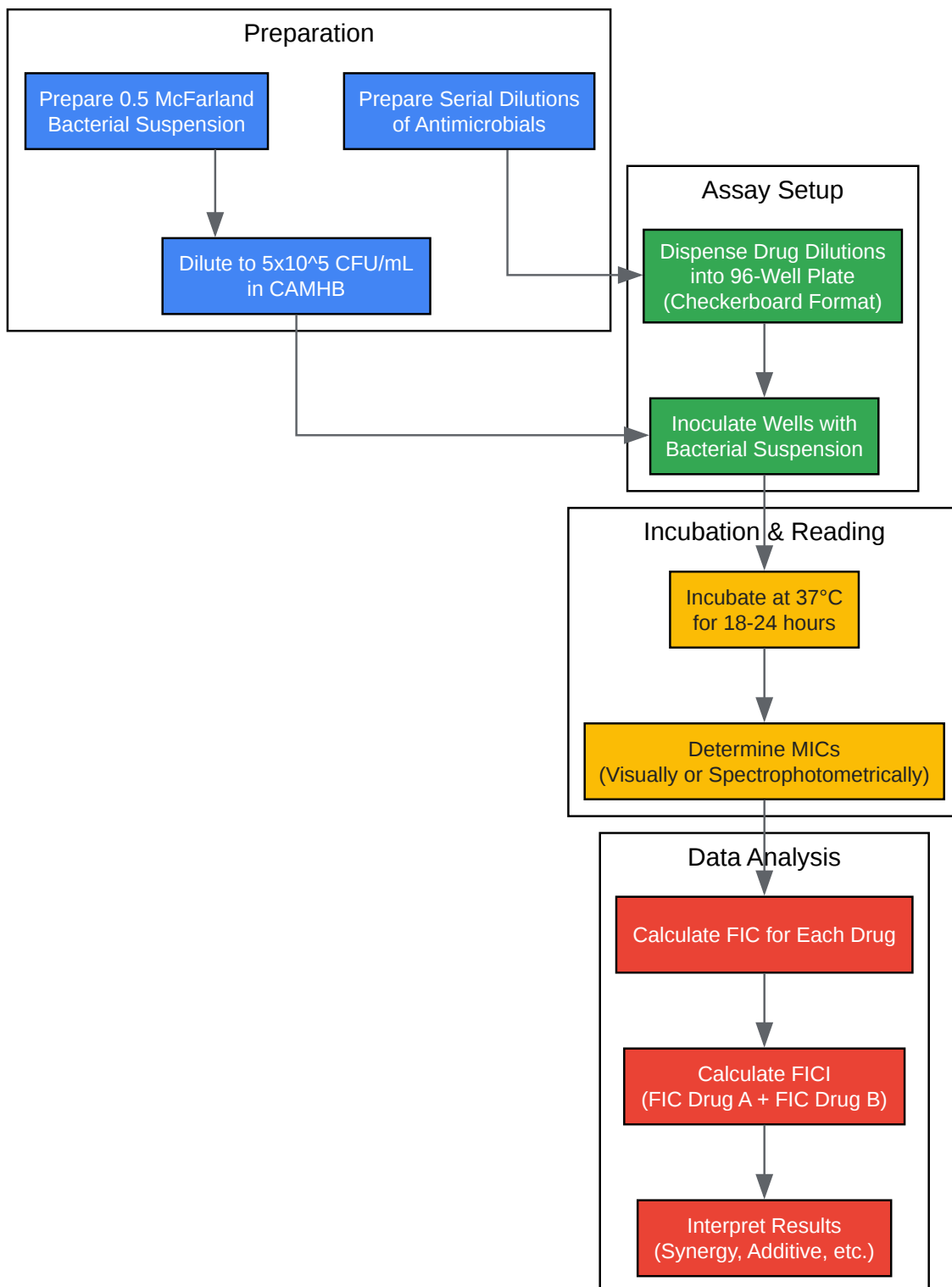
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of a 96-well microtiter plate.[\[6\]](#)[\[9\]](#)
- Drug Dilution: Prepare serial dilutions of each antimicrobial agent. In the microtiter plate, dilute one agent horizontally and the other vertically.[\[6\]](#) Include wells with each drug alone to determine their individual MICs, as well as a growth control (no drug) and a sterility control (no bacteria).[\[6\]](#)
- Inoculation: Add the prepared bacterial inoculum to each well, except for the sterility control.[\[6\]](#)
- Incubation: Incubate the plates at 37°C for 18-24 hours.[\[6\]](#)
- Data Analysis: Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring optical density. Calculate the FIC for each drug and the FICI for the combination.[\[6\]](#)

Time-Kill Assay Protocol

- Inoculum Preparation: Prepare a bacterial suspension as described for the checkerboard assay, with a starting inoculum of approximately 5×10^5 CFU/mL in CAMHB.[6]
- Experimental Setup: Prepare culture tubes with the following conditions: growth control (no drug), each drug alone (at sub-inhibitory concentrations, e.g., 0.5 x MIC), and the combination of drugs at the same concentrations.[6]
- Time-Course Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[6]
- Colony Counting: Perform serial tenfold dilutions of the aliquots and plate them onto agar plates. Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).[6]
- Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is determined by comparing the reduction in CFU/mL in the combination tube to the single-agent tubes.[6]

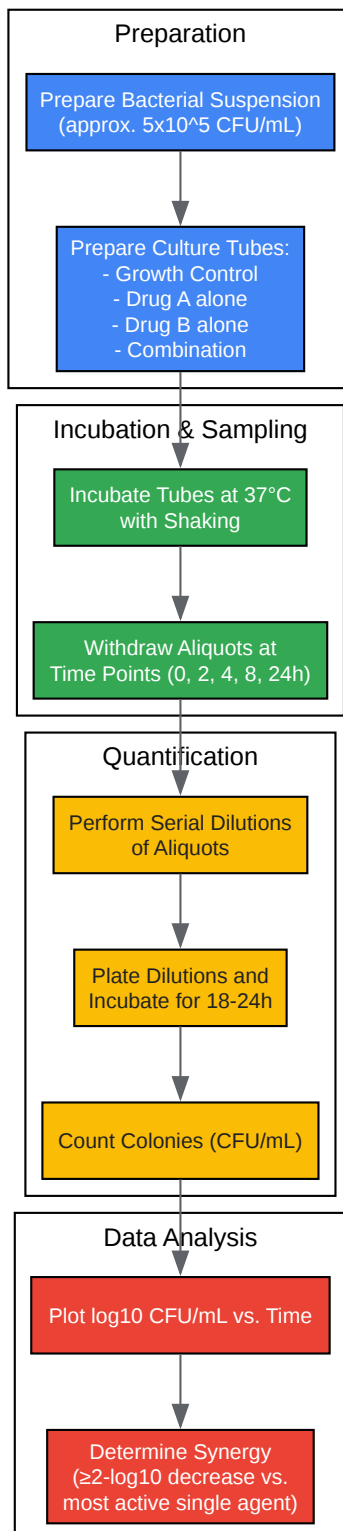
Visualizations

Checkerboard Assay Workflow

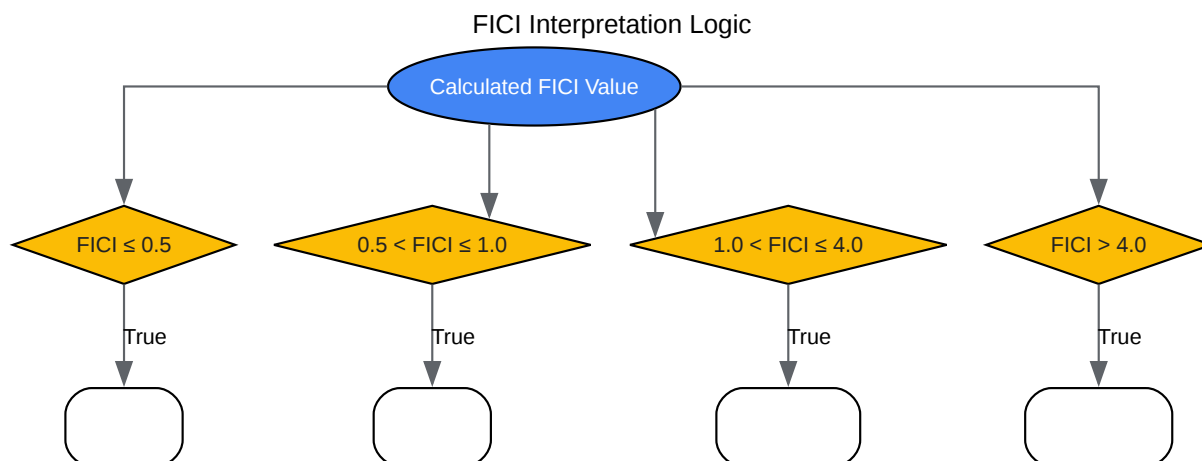
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Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay Workflow

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Caption: Workflow for the time-kill synergy assay.



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Caption: Logic for interpreting FICI values.

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